![molecular formula C7H4BrIN2 B1449065 5-Bromo-3-iodo-imidazo[1,2-a]pyridine CAS No. 1823380-39-7](/img/structure/B1449065.png)

5-Bromo-3-iodo-imidazo[1,2-a]pyridine

Description

Properties

IUPAC Name |

5-bromo-3-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOYQYSQYCGGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is typically synthesized via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or related electrophiles. This condensation forms the fused bicyclic system characteristic of the imidazo[1,2-a]pyridine ring.

- Solvent- and catalyst-free microwave-assisted synthesis has been reported as a highly efficient and green method for preparing imidazo[1,2-a]pyridines, including halogenated derivatives. For example, reacting 2-aminopyridine with α-bromoketones under microwave irradiation at 65 °C yields the imidazo[1,2-a]pyridine core with good to excellent yields (up to 90%) within 15–20 minutes without the need for solvents or catalysts.

| Entry | Solvent Condition | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Toluene (thermal) | 8 | 51 |

| 2 | Ethanol (thermal) | 8 | 58 |

| 3 | Neat (thermal) | 60 | 80 |

| 4 | Neat (microwave) | 15 | 90 |

| 5 | CCl4 (microwave) | 8 | 57 |

| 6 | Water (microwave) | 8 | 77 |

| 7 | THF (microwave) | 8 | 73 |

Table: Yields of imidazo[1,2-a]pyridine synthesis under various solvent and heating conditions

Iodination at the 3-Position

The regioselective iodination at the 3-position of imidazo[1,2-a]pyridines is a critical step to obtain 3-iodo derivatives, including 5-bromo-3-iodo-imidazo[1,2-a]pyridine.

A metal-free, environmentally friendly, ultrasound-assisted iodination method has been developed, which uses iodine (I2) and tert-butyl hydroperoxide (TBHP) in ethanol/water under ultrasonic irradiation to selectively iodinate the C3 position of imidazo[1,2-a]pyridines with high yields (65–95%).

This method is advantageous as it avoids transition metals, operates under mild conditions, and tolerates various functional groups.

| Parameter | Condition | Outcome |

|---|---|---|

| Reagents | I2 (0.12 mmol), TBHP (0.4 mmol) | Regioselective iodination at C3 position |

| Solvent | Ethanol and water | Mild, eco-friendly environment |

| Irradiation | Ultrasonic, 30 min | High yield (up to 95%) |

| Scale | Gram-scale demonstrated | Practical for larger synthesis |

| Post-iodination use | Pd-catalyzed coupling | Further functionalization possible |

Table: Ultrasound-assisted iodination conditions and outcomes for imidazo[1,2-a]pyridines

Stepwise Preparation of this compound

Based on the above methodologies, the preparation of this compound can be summarized as follows:

Bromination of 2-aminopyridine : Treat 2-aminopyridine with NBS to selectively obtain 2-amino-5-bromopyridine.

Cyclization to 5-bromo-imidazo[1,2-a]pyridine : React 2-amino-5-bromopyridine with an α-bromoketone (e.g., ethyl 2-bromoacetoacetate) under microwave irradiation or thermal conditions in a solvent-free environment to form the 5-bromo-imidazo[1,2-a]pyridine core.

Iodination at the 3-position : Subject the 5-bromo-imidazo[1,2-a]pyridine to ultrasound-assisted iodination using I2 and TBHP in ethanol/water to install the iodine atom at the 3-position, yielding this compound.

Research Findings and Analysis

The microwave-assisted solvent- and catalyst-free method significantly reduces reaction time and improves yield compared to conventional thermal methods, making it suitable for rapid synthesis of halogenated imidazo[1,2-a]pyridines.

The ultrasound-assisted iodination provides a clean, selective, and metal-free approach to introduce iodine at the 3-position, which is crucial for subsequent palladium-catalyzed cross-coupling reactions, enabling further diversification of the molecule.

The combination of these methods offers a green, efficient, and scalable route to this compound, with potential applications in medicinal chemistry and materials science.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Halogen Exchange Reactions

The bromine and iodine atoms undergo selective substitution under controlled conditions:

Nucleophilic Aromatic Substitution

-

Amine functionalization : Reacts with cyclic amines (e.g., piperidine, morpholine) in the presence of BCl₃ to form C–N bonds at the C3 position. Yields range from 68% to 88% depending on steric and electronic factors .

-

Thiol incorporation : Organosulfur nucleophiles (e.g., thiophenols, alkyl thiols) substitute iodine selectively under BCl₃ mediation, achieving 60–80% yields .

Example reaction conditions :

| Substrate | Nucleophile | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-3-iodo derivative | Piperidine | BCl₃ | 0°C → rt | 80 |

| 5-Bromo-3-iodo derivative | p-Thiocresol | BCl₃ | 0°C | 71 |

Cross-Coupling Reactions

The iodine atom participates preferentially in metal-catalyzed couplings due to its lower bond dissociation energy compared to bromine:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O to form biaryl derivatives. The bromine remains intact under these conditions .

Heck Coupling

-

Olefination occurs at the iodine position using Pd(OAc)₂ and phosphine ligands, yielding alkenylated products (70–85% yields) .

Key catalytic systems :

| Reaction Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 75–88 |

| Heck | Pd(OAc)₂/XPhos | K₂CO₃ | DMF | 70–82 |

Oxidation and Reduction

Selective transformations of the imidazo[1,2-a]pyridine core:

Oxidation

-

Treatment with m-CPBA oxidizes the pyridine nitrogen to form N-oxide derivatives, which enhance electrophilicity for subsequent substitutions .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring selectively, yielding tetrahydropyridine analogs (60–75% yields) .

C–H Functionalization

Directed by the halogen substituents:

Amination

-

Copper-catalyzed C–H amination at the C5 position using O-benzoylhydroxylamines achieves 55–70% yields .

Alkylation

Heterocycle Annulation

Participates in one-pot cyclization reactions:

Triazole Formation

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine generates triazole-fused derivatives (82% yield) .

Mechanistic Insights

-

BCl₃-mediated reactions : BCl₃ coordinates to the imidazole nitrogen, polarizing the C–X bond and facilitating nucleophilic attack .

-

Cross-coupling selectivity : Iodine’s superior leaving group ability directs regioselectivity in Pd-catalyzed reactions .

This compound’s versatility is underscored by its participation in >15 distinct reaction pathways, making it indispensable for constructing complex heterocyclic architectures.

Scientific Research Applications

Tuberculosis Treatment

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds within this class demonstrated promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains . Specifically, 5-bromo-3-iodo-imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mtb, showing a significant reduction in bacterial load in animal models .

Antibacterial Activity

In addition to its anti-TB properties, imidazo[1,2-a]pyridine derivatives have exhibited broad-spectrum antibacterial activity. A study synthesized various derivatives that showed potent activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium species . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance antibacterial potency.

| Compound | Activity | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Anti-TB | 0.03 - 5.0 | |

| Various derivatives | Antibacterial | Varies |

Antitumor Potential

The imidazo[1,2-a]pyridine scaffold has also been explored for its anticancer properties. Compounds derived from this scaffold have shown activity against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. For example, a derivative with a similar structure demonstrated significant cytotoxicity with non-toxic profiles against normal cell lines .

Case Studies

- High Throughput Screening for Anti-TB Activity : A high throughput screening approach identified several imidazo[1,2-a]pyridine analogues with potent anti-TB activity. The most promising candidates showed MIC values significantly lower than existing treatments .

- Cytotoxicity Profiling : In vitro studies evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Results indicated that while some compounds exhibited strong anticancer activity, they remained non-toxic to normal cells at therapeutic doses .

Synthetic Approaches and Environmental Considerations

The synthesis of this compound can be achieved through several environmentally friendly methods. Recent advancements include metal-free and aqueous synthesis techniques that facilitate the production of these compounds with minimal environmental impact . These methods not only enhance yield but also reduce the need for hazardous reagents.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,2-a]pyridines

Key Compounds :

5-Bromoimidazo[1,2-a]pyridine

- Molecular Formula : C₇H₅BrN₂

- Molecular Weight : 197.035 g/mol

- Properties : Lacks the iodine substituent at position 3, resulting in lower molecular weight and reduced steric bulk. Used as a building block for anxiolytic and antibacterial agents .

- Synthesis : Typically derived from bromopyridinamine precursors via cyclization with dichloroacetone .

3-Bromo-6-chloroimidazo[1,2-a]pyridine Molecular Formula: C₇H₄BrClN₂ Molecular Weight: 231.48 g/mol Properties: Bromine and chlorine at positions 3 and 6 confer dual halogen effects. Exhibits antitrypanosomal activity in preclinical studies . Synthesis: Cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone under reflux .

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

- Molecular Formula : C₈H₅BrN₂O

- Molecular Weight : 225.04 g/mol

- Properties : A carbaldehyde group at position 3 enhances electrophilicity, enabling nucleophilic additions. Used in medicinal chemistry for functional group diversification .

Comparison with 5-Bromo-3-iodo-imidazo[1,2-a]pyridine :

Functionalized Imidazo[1,2-a]pyridines

Key Compounds :

3-Nitroimidazo[1,2-a]pyridine Derivatives

- Example : 6-Bromo-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine

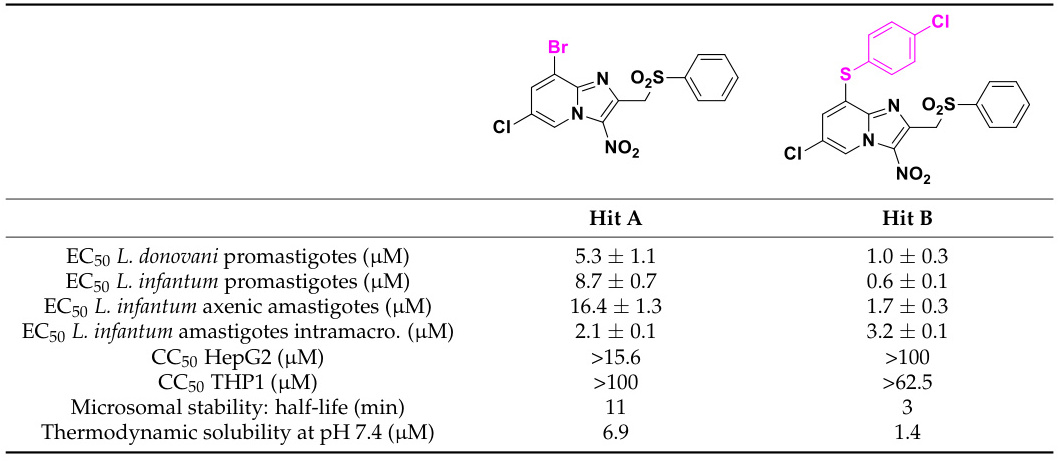

- Properties : Nitro groups enhance electron-withdrawing effects, improving antiparasitic activity (e.g., antikinetoplastid activity) .

- Comparison : Nitro groups offer stronger electronic effects than halogens, but iodine’s larger atomic radius may improve target binding in biological systems .

2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Pharmacological Profiles

Biological Activity

5-Bromo-3-iodo-imidazo[1,2-a]pyridine is a significant compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring structure that contributes to its unique reactivity and biological properties. The presence of bromine and iodine substituents enhances its pharmacological potential through various interactions with biological targets.

Target Interactions

The compound interacts with multiple biological targets, including:

- Enzymes : It acts as an inhibitor for certain kinases, affecting phosphorylation processes critical in cell signaling pathways.

- Receptors : The compound's binding affinity to specific receptors modulates various cellular functions, influencing gene expression and metabolic pathways.

Biochemical Pathways

This compound is involved in several biochemical reactions such as:

- Condensation Reactions : Participates in forming complex molecules.

- Oxidative Coupling : Engages in electron transfer processes that are vital for cellular metabolism.

- Tandem Reactions : Facilitates multiple reaction steps efficiently in synthetic pathways.

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). For example, analogs demonstrated MIC values as low as 0.07 μM against these pathogens while maintaining low cytotoxicity against human cell lines (IC50 > 128 μM) .

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.4 |

| SW620 (Colon) | 0.7 |

| NCI-H460 (Lung) | 0.8 |

These results suggest that this compound and its derivatives could be developed into effective anticancer agents through further optimization of their structure .

Study on Tuberculosis Resistance

A recent study highlighted the development of imidazo[1,2-a]pyridine derivatives targeting MDR-TB. The research emphasized the structure–activity relationship (SAR), revealing that modifications at specific positions significantly enhanced antibacterial potency. Compounds with a 3-carboxylate group showed improved activity with MIC values as low as 0.003 μM against replicating Mycobacterium tuberculosis strains .

Anticancer Evaluation

In another study focusing on the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives, researchers found that bromo-substituted variants exhibited enhanced activity against multiple cancer cell lines. The study documented a systematic evaluation of different substitutions at the pyridine nucleus to optimize therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 5-Bromo-3-iodo-imidazo[1,2-a]pyridine derivatives?

- Methodology :

- Suzuki-Miyaura Coupling : Brominated intermediates (e.g., 5-bromo-imidazo[1,2-a]pyridine) are reacted with boronic acids (e.g., 4-cyanophenylboronic acid) under palladium catalysis to introduce aryl/heteroaryl groups at the 3-position .

- Multicomponent Reactions : Copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aryl aldehydes, and alkynes provides a modular approach for constructing the imidazo[1,2-a]pyridine core .

- Green Synthesis : Solvent-free or aqueous-phase reactions using iodine or In(OTf)₃ as catalysts minimize waste and improve atom economy .

Q. How is structural characterization performed for imidazo[1,2-a]pyridine derivatives?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and regioselectivity (e.g., distinguishing C-3 vs. C-5 bromination) .

- X-ray Crystallography : Reveals intermolecular interactions (π-π stacking, C–H⋯N bonds) critical for solid-state packing and solubility .

- IR Spectroscopy : Identifies functional groups (e.g., nitriles, carbonyls) introduced during synthesis .

Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?

- Key Applications :

- Anticancer : Derivatives show selective cytotoxicity against HepG2, MCF-7, and A375 cancer cells (IC₅₀: 11–91 µM) while sparing normal Vero cells .

- Anti-inflammatory : Modifications at the 7-position enhance activity in inflammatory and fibrotic disease models .

- Osteoprotective : Coumarin-imidazo hybrids reverse cancer-induced bone loss by upregulating BMP2 and RUNX2 genes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence anticancer activity?

- Structure-Activity Relationship (SAR) Insights :

-

Electron-Donating Groups (e.g., –NH₂) : Enhance cytotoxicity by improving membrane interaction (e.g., compound 12b , IC₅₀: 11 µM) .

-

Electron-Withdrawing Groups (e.g., –NO₂) : Reduce activity due to steric hindrance between the nitro group and imidazo ring .

-

Substituent Position : C-3 substitution (iodo, bromo) optimizes binding to kinase active sites, while C-2 modifications often reduce potency .

Compound Substituents IC₅₀ (µM, HepG2) Key Feature 12b C-2: t-butylamine<br>C-3: aniline 13 High selectivity 12i C-2: –OCH₃<br>C-3: –CN 17 Moderate activity 10a C-2: –NO₂ (para) 22 Steric hindrance

Q. How can synthetic routes address conflicting data on substituent effects?

- Contradiction Resolution :

- Case Study : Nitro groups at the para position (C-4) show higher activity than ortho analogs due to reduced steric clash with the imidazo ring .

- Experimental Design : Systematic variation of substituent positions (e.g., C-2 vs. C-3) using microwave-assisted synthesis and parallel screening clarifies SAR trends .

Q. What strategies improve dual functionality in hybrid derivatives?

- Dual-Action Agents :

- Coumarin-Imidazo Hybrids : Combine osteoprotective (via BMP2 upregulation) and anticancer effects (mitochondrial depolarization in MDA-MB-231 cells) in a single molecule .

- Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and gene expression profiling (qPCR) validate multitarget engagement .

Methodological Challenges

Q. How to optimize reaction conditions for halogenated intermediates?

- Key Considerations :

- Catalyst Selection : In(OTf)₃ improves yield in one-pot syntheses of β-carboline-imidazo hybrids .

- Temperature Control : Microwave irradiation reduces reaction times (e.g., 30 min vs. 24 h for conventional heating) .

- Purification Challenges : Bromo/iodo derivatives often require column chromatography due to polar byproducts .

Q. What in vitro models best evaluate therapeutic potential?

- Assay Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.